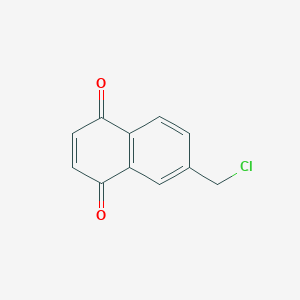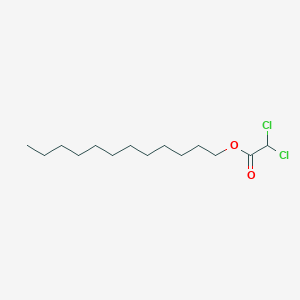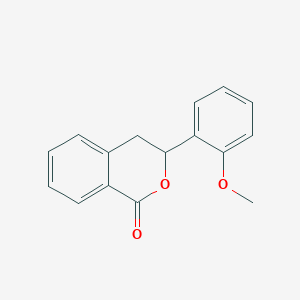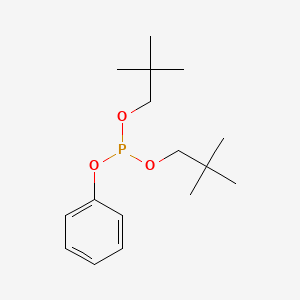
Bis(2,2-dimethylpropyl) phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylpropyl) phenyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers and prevent degradation during processing and long-term use. This compound is particularly effective in protecting materials from oxidative damage, making it valuable in the production of plastics, rubber, and other synthetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropanol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+2(CH3)3COH+C6H5OH→(CH3)3C2P(C6H5O)2+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-dimethylpropyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphates and phenols.
Hydrolysis: Phosphorous acid and 2,2-dimethylpropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2,2-dimethylpropyl) phenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other synthetic materials to improve durability and performance.
Mécanisme D'action
The primary mechanism of action of bis(2,2-dimethylpropyl) phenyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and neutralizing free radicals, thereby preventing oxidative damage. The compound’s structure allows it to effectively interact with reactive oxygen species and stabilize them, reducing the risk of polymer degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phenyl phosphite
Uniqueness
Bis(2,2-dimethylpropyl) phenyl phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications. Compared to other similar compounds, it offers a combination of high stability and efficient radical scavenging properties, making it a preferred choice in many industrial processes.
Propriétés
Numéro CAS |
80733-03-5 |
|---|---|
Formule moléculaire |
C16H27O3P |
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropyl) phenyl phosphite |
InChI |
InChI=1S/C16H27O3P/c1-15(2,3)12-17-20(18-13-16(4,5)6)19-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Clé InChI |
GOJNKTSUNQIUCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(OCC(C)(C)C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


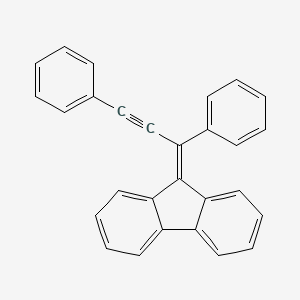
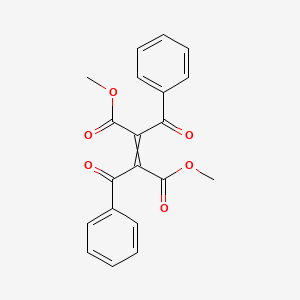

![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)

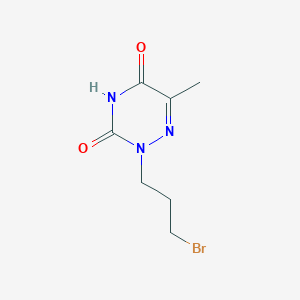
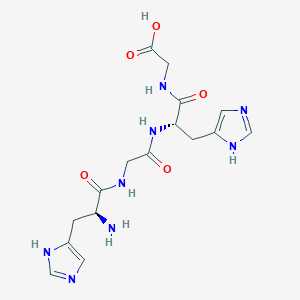

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
